![molecular formula C12H14N6 B10815905 2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine](/img/structure/B10815905.png)
2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine
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Overview
Description
2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a pyrazine and piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antibacterial, and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.
Substitution: Common in heterocyclic chemistry, substitution reactions can introduce various functional groups, altering the compound’s pharmacological profile
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or acyl groups .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its therapeutic potential. Its structure, featuring both piperazine and pyrimidine moieties, allows for diverse interactions with biological targets, making it a candidate for drug development aimed at various diseases.
Drug Development
Research indicates that derivatives of 2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine exhibit promising activity against several conditions, including:
- Neurodegenerative Diseases : The compound has been studied for its potential to modulate neurotransmitter systems, which is crucial in treating disorders such as Alzheimer’s and Parkinson’s disease.
- Cancer Treatment : The compound's ability to inhibit specific kinases involved in cancer progression positions it as a candidate for targeted cancer therapies .
Biological Studies
The biological properties of this compound have been explored extensively. Notable findings include:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties, making it a potential agent for treating infections caused by various pathogens . Its effectiveness can be attributed to the structural features that enhance its interaction with microbial targets.
Anti-inflammatory Properties
Research has demonstrated that derivatives of this compound can possess anti-inflammatory effects, which are beneficial in managing conditions characterized by inflammation . The mechanism involves the inhibition of pro-inflammatory mediators.
Chemical Research
In addition to its biological applications, this compound serves as a model compound in chemical research:
Synthetic Routes
The synthesis of this compound typically involves multi-step procedures that allow for the generation of various analogs. Common synthetic approaches include:
- Nucleophilic Substitutions : The piperazine ring can undergo nucleophilic substitutions, facilitating the introduction of different functional groups.
- Electrophilic Aromatic Substitution : The pyrimidine ring can be further functionalized through electrophilic aromatic substitution reactions.
Numerous studies highlight the efficacy and potential applications of this compound:
Neurodegenerative Disorders
A study focused on the binding affinity of this compound to adenosine receptors demonstrated its potential as an antagonist in neurodegenerative disease models, indicating a pathway for therapeutic development .
Cancer Research
Research involving kinase inhibitors has shown that derivatives of this compound can effectively inhibit c-KIT mutations associated with gastrointestinal stromal tumors, showcasing its relevance in oncology .
Mechanism of Action
The mechanism of action of 2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing cognitive functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Known for its acetylcholinesterase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine is unique due to its specific combination of pyrazine, piperazine, and pyrimidine moieties, which confer a distinct pharmacological profile. Its potential as an anti-inflammatory and antitubercular agent sets it apart from other similar compounds .
Biological Activity
2-(4-Pyrazin-2-ylpiperazin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N4, with a molecular weight of 226.27 g/mol. The compound features a pyrimidine ring substituted with a piperazine moiety linked to a pyrazine ring, which contributes to its unique pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄N₄ |
Molecular Weight | 226.27 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CN1CCN(CC1)C(=N)C2=NC=CN=C2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in tumor progression, particularly matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .
- Receptor Modulation : It acts as an antagonist at certain receptors, including adenosine receptors, which are implicated in neurodegenerative diseases and cancer .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The compound's mechanism involves the induction of apoptosis and the inhibition of angiogenesis, which is crucial for tumor growth .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses moderate antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains .
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for neuroprotective effects. It has demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Study : A recent study utilized chick chorioallantoic membrane (CAM) assays to evaluate the compound's antiangiogenic properties. Results indicated significant inhibition of blood vessel formation in tumor tissues, supporting its potential as an anticancer agent .
- Neuroprotective Research : In a model of oxidative stress-induced neuronal damage, the compound was found to significantly reduce cell death and improve cell viability compared to controls, indicating its protective role against neurodegeneration .
- Antimicrobial Evaluation : A series of derivatives based on this compound were synthesized and tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria .
Properties
IUPAC Name |
2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-15-12(16-3-1)18-8-6-17(7-9-18)11-10-13-4-5-14-11/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRRMTBJVSOJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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